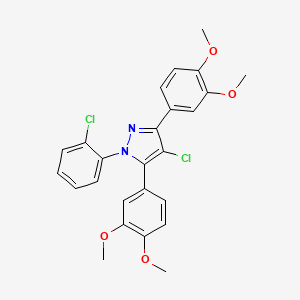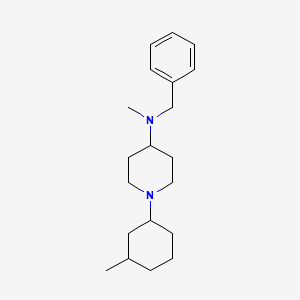
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as chloro, methoxy, and ether groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.
Introduction of chloro and methoxy groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions using reagents such as chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).
Etherification: The final step involves the etherification of the phenolic hydroxyl group with methyl iodide or other alkylating agents to form the methyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反应分析
Types of Reactions
4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro groups, converting them to corresponding hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
- **4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER
- **4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER
Uniqueness
The uniqueness of 4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.
属性
分子式 |
C25H22Cl2N2O4 |
|---|---|
分子量 |
485.4 g/mol |
IUPAC 名称 |
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C25H22Cl2N2O4/c1-30-19-11-9-15(13-21(19)32-3)24-23(27)25(16-10-12-20(31-2)22(14-16)33-4)29(28-24)18-8-6-5-7-17(18)26/h5-14H,1-4H3 |
InChI 键 |
RTYGAGZRFZRIQE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10887737.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10887745.png)
![5-nitro-2-{4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}benzonitrile](/img/structure/B10887754.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B10887762.png)
![4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B10887772.png)
![2-Methyl-5-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3,4-thiadiazole](/img/structure/B10887791.png)


![Ethanol, 2-[4-(1-pyridin-3-ylmethylpiperidin-4-yl)piperazin-1-yl]-](/img/structure/B10887800.png)
![[1,1'-Biphenyl]-4-yl 4-bromobenzoate](/img/structure/B10887803.png)
![Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887804.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B10887815.png)
![3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one](/img/structure/B10887816.png)
